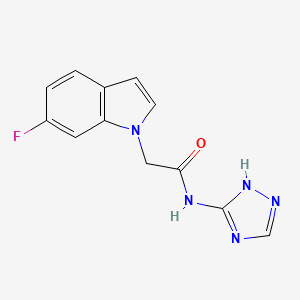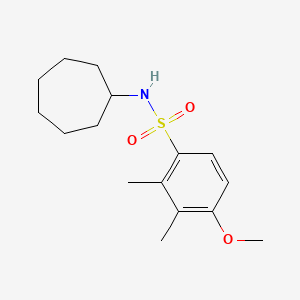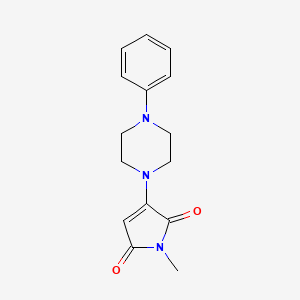
2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features a unique combination of indole and triazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 6-fluoroindole, is synthesized through a series of reactions involving fluorination and cyclization.
Acylation Reaction: The 6-fluoroindole is then subjected to an acylation reaction with chloroacetyl chloride to form 2-(6-fluoro-1H-indol-1-yl)acetyl chloride.
Triazole Formation: The acetyl chloride derivative is reacted with 4H-1,2,4-triazole in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Biology: The compound is used in studies related to cell signaling pathways and molecular interactions.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The indole and triazole moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- 2-(6-chloro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide
- 2-(6-bromo-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide
- 2-(6-methyl-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide
Uniqueness
2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of the fluorine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
属性
分子式 |
C12H10FN5O |
|---|---|
分子量 |
259.24 g/mol |
IUPAC 名称 |
2-(6-fluoroindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C12H10FN5O/c13-9-2-1-8-3-4-18(10(8)5-9)6-11(19)16-12-14-7-15-17-12/h1-5,7H,6H2,(H2,14,15,16,17,19) |
InChI 键 |
HFTLIVSRQSEUDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC=NN3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B15105790.png)
![1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15105798.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B15105805.png)
![1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-](/img/structure/B15105812.png)
![methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B15105821.png)
![N-{2-(morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B15105825.png)

![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15105838.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15105846.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15105850.png)
![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15105860.png)
![1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}piperazine](/img/structure/B15105866.png)

![1,3,6-trimethyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15105884.png)
